Technical Profile: N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine
Technical Profile: N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine
Topic: Technical Analysis of N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine Content Type: Technical Monograph / Chemical Profile Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists[1]
[1]
Executive Summary & Molecular Identity[1][2]
N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine is a specialized unsymmetrical diamine commonly utilized as a bidentate ligand in organometallic catalysis and as a pharmacophore scaffold in medicinal chemistry (specifically in the synthesis of histamine H1 antagonists).[1]
Unlike its symmetrical counterparts, this molecule possesses two distinct nitrogen centers: a tertiary amine (dimethylamino group) and a secondary amine (benzylamino group) sterically modified by an ortho-methyl substitution. This structural asymmetry allows for precise regioselective functionalization.
Physicochemical Core Data[1]
| Property | Value | Notes |
| IUPAC Name | Systematic nomenclature | |
| Molecular Formula | ||
| Molecular Weight | 192.30 g/mol | Average Mass |
| Monoisotopic Mass | 192.1626 g/mol | For High-Res MS (HRMS) |
| Structural Class | Unsymmetrical 1,2-Diamine | o-Tolyl analog of CAS 102-11-4 |
| Physical State | Pale yellow oil (Predicted) | Hygroscopic amine |
| pKa (Predicted) | ~9.8 (Tertiary), ~7.5 (Secondary) | Based on ethylenediamine backbone |
Theoretical & Experimental Molecular Weight Determination[1]
Accurate molecular weight determination is critical for stoichiometry in ligand complexation and drug synthesis.
Theoretical Calculation
The molecular weight is derived from standard atomic weights (IUPAC 2021):
-
Carbon (12):
-
Hydrogen (20):
-
Nitrogen (2):
-
Total:
Mass Spectrometry Fragmentation (Experimental Validation)
In Electrospray Ionization (ESI-MS), the molecule typically appears as the protonated molecular ion
-
Parent Ion:
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: Loss of the 2-methylbenzyl group, often generating a tropylium-like ion (
). -
Ethylenediamine Backbone Scission: Cleavage between the
-carbon and the nitrogen often yields characteristic amine fragments ( for the dimethylaminoethyl tail).
-
Figure 1: Predicted ESI-MS fragmentation logic for structural verification.
Synthetic Methodology: The "Self-Validating" Protocol[1]
To synthesize N,N-Dimethyl-N'-(2-methylbenzyl)-1,2-ethanediamine with high purity, Reductive Amination is superior to direct alkylation.[1] Direct alkylation (using 2-methylbenzyl chloride) often leads to over-alkylation (formation of tertiary amines at the secondary site), requiring difficult chromatographic separation.
Protocol: Reductive Amination (Recommended)
This method ensures mono-alkylation selectivity by forming an imine intermediate which is subsequently reduced.[1]
Reagents:
-
Amine: N,N-Dimethylethylenediamine (DMEDA) [CAS: 108-00-9][1][2]
-
Carbonyl: 2-Methylbenzaldehyde (o-Tolualdehyde)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (
) -
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve 2-Methylbenzaldehyde (1.0 equiv) in anhydrous DCM.
-
Add N,N-Dimethylethylenediamine (1.05 equiv) dropwise at
.[1] -
Observation: The solution may turn slightly yellow/hazy as water is generated.
-
Add
(anhydrous) to sequester water and drive equilibrium to the imine. Stir for 2 hours at Room Temperature (RT).
-
-
Reduction:
-
Cool the mixture to
. -
Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise. Note: STAB is preferred over
in DCM as it minimizes aldehyde reduction side-reactions.[1] -
Stir overnight at RT.
-
-
Workup (The Purification Gate):
-
Quench with saturated
(pH ~8-9).[1] -
Extract with DCM (
). -
Critical Wash: Wash the organic layer with brine.
-
Dry over
and concentrate in vacuo.
-
-
Validation:
-
The product should be a pale oil. If residual aldehyde remains, scavenge with polymer-supported amine or perform a chemically active acid-base extraction (dissolve in dilute HCl, wash with ether to remove non-basic impurities, basify aqueous layer, re-extract).[1]
-
Figure 2: Synthetic pathway via Reductive Amination ensuring mono-alkylation selectivity.[1][3][4]
Analytical Characterization
To confirm the identity of the synthesized material, the following NMR signals are diagnostic.
Proton NMR ( NMR, , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.20 - 2.25 | Singlet (s) | 6H | Characteristic dimethylamine singlet.[1] | |
| 2.35 | Singlet (s) | 3H | The ortho-methyl group on the benzene ring.[1] | |
| 2.45 - 2.55 | Triplet (t) | 2H | Ethyl backbone adjacent to tertiary amine.[1] | |
| 2.70 - 2.80 | Triplet (t) | 2H | Ethyl backbone adjacent to secondary amine.[1] | |
| 3.80 | Singlet (s) | 2H | Benzylic protons.[1] Shifted downfield due to ring current. | |
| 7.10 - 7.30 | Multiplet (m) | 4H | Aromatic | Aromatic protons (pattern depends on o-substitution).[1] |
Quality Control Check
-
Impurity Alert: A singlet at
indicates unreacted aldehyde. -
Impurity Alert: A singlet at
(broad) may indicate residual DMEDA starting material.
Applications in Research & Development
Ligand Chemistry
This molecule serves as a bidentate nitrogen ligand (N,N') .[5] The steric bulk of the 2-methylbenzyl group creates a "chiral pocket" environment (if further functionalized) or simply provides steric hindrance to control metal coordination geometry.[1] It is analogous to the widely used DMEDA ligand but with tunable steric properties for copper-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings).[1]
Pharmaceutical Intermediate
The structural motif (Dimethylaminoethyl-benzylamine) is the core pharmacophore for Ethylenediamine-class Antihistamines (H1-blockers).[1]
-
Mechanism:[3] The tertiary amine mimics the protonated amine of histamine, interacting with Aspartate residue in the GPCR (H1 receptor). The benzyl group provides hydrophobic interaction with the receptor pocket.
-
Differentiation: While classic drugs like Tripelennamine use a simple benzyl group, the 2-methylbenzyl variant affects lipophilicity (
) and metabolic stability (blocking the ortho position from metabolic hydroxylation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66016, N-Benzyl-N,N'-dimethylethylenediamine (Analogous Structure).[1] Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
NIST Chemistry WebBook. 1,2-Ethanediamine, N,N-dimethyl-.[1] Retrieved from [Link][1]
Sources
- 1. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. prepchem.com [prepchem.com]
- 4. N,N'-Ethylenebis(N-methylbenzylamine) | C18H24N2 | CID 66017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylethylenediamine for synthesis 108-00-9 [sigmaaldrich.com]
